BE“GHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to (2,4,6-
Triisopropylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

(2,4,6-Triisopropylphenyl)boronic
Compound Name: d
aci

Cat. No.: B142132

CAS Number: 154549-38-9

This technical guide provides a comprehensive overview of (2,4,6-
Triisopropylphenyl)boronic acid, a sterically hindered organoboron compound crucial for
advanced organic synthesis and drug discovery. It is tailored for researchers, scientists, and
professionals in drug development, offering detailed data, experimental protocols, and visual
representations of key chemical and biological processes.

Physicochemical and Structural Data

(2,4,6-Triisopropylphenyl)boronic acid is a white to off-white crystalline powder. The bulky
triisopropylphenyl group confers unique solubility, stability, and reactivity to the molecule,
making it a valuable reagent in contexts requiring steric control.[1][2]

Table 1: Physicochemical Properties of (2,4,6-Triisopropylphenyl)boronic acid
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Property Value Reference(s)

CAS Number 154549-38-9 [1]

Molecular Formula C15H25BO2 [1]

Molecular Weight 248.17 g/mol [1]

Melting Point 165-172 °C (decomposes) [11[3]
White to off-white crystalline

Appearance [1112]
powder

Purity > 98% (by HPLC) [1]
Soluble in organic solvents like

Solubility dichloromethane and ethanol; [2]
less soluble in water.

. 2-8 °C, under an inert

Storage Conditions [1]

atmosphere.
Table 2: Structural Identifiers

Identifier Value Reference(s)
[2,4,6-tris(1-

IUPAC Name methylethyl)phenyl]boronic [4]
acid
2,4,6-

Synonyms Triisopropylbenzeneboronic [1]
acid
1S/C15H25B02/c1-9(2)12-7-

InChl 13(10(3)4)15(16(17)18)14(8- [4]
12)11(5)6/h7-11,17-18H,1-6H3
CC(C)clee(C(C)C)c(B(O)O)c(c

SMILES (C)clee(C(C)C)e(B(0)O)c( 3]

1)C(C)C
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Synthesis and Purification

The synthesis of sterically hindered arylboronic acids like (2,4,6-Triisopropylphenyl)boronic
acid is most commonly achieved through the reaction of a corresponding organometallic
species with a borate ester, followed by hydrolysis.

Experimental Protocol: Synthesis via Grighard Reagent

This protocol describes a representative synthesis starting from 1-Bromo-2,4,6-
triisopropylbenzene.

Step 1: Formation of the Grignard Reagent

e Preparation: Under an inert atmosphere (Argon or Nitrogen), add magnesium turnings to a
dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic
stirrer.

e Initiation: Add a small crystal of iodine and a few drops of 1-Bromo-2,4,6-triisopropylbenzene
dissolved in anhydrous tetrahydrofuran (THF) to the magnesium turnings. Gentle heating
may be required to initiate the reaction.

o Addition: Once the reaction begins (indicated by heat evolution and disappearance of the
iodine color), add the remaining solution of 1-Bromo-2,4,6-triisopropylbenzene in anhydrous
THF dropwise at a rate that maintains a gentle reflux.[5]

o Completion: After the addition is complete, continue stirring the mixture at room temperature
or with gentle heating until the magnesium is consumed. The resulting grey-to-brown solution
is the Grignard reagent, 2,4,6-Triisopropylphenylmagnesium bromide.

Step 2: Borylation and Hydrolysis

o Borylation: Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath. Add a
solution of triisopropyl borate in anhydrous THF dropwise, ensuring the temperature remains
below -60 °C. The use of triisopropyl borate is preferred for sterically hindered reagents to
minimize side reactions.
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o Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room
temperature and stir overnight.

» Hydrolysis: Carefully quench the reaction by slowly adding it to a stirred mixture of ice and
dilute hydrochloric acid (e.g., 2 M HCI).

o Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an
organic solvent such as diethyl ether or ethyl acetate (3x).

» Washing: Combine the organic layers and wash sequentially with water and brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate
(MgSO0e.), filter, and concentrate the solvent under reduced pressure to yield the crude (2,4,6-
Triisopropylphenyl)boronic acid.

Purification Methodologies

Purification of boronic acids can be challenging due to their tendency to form anhydrides
(boroxines) and their amphiphilic nature.

o Recrystallization: This is a common method for purifying solid boronic acids. Solvents such
as hot water, ethanol, or a mixture of an organic solvent and a non-solvent (e.g., ethyl
acetate/hexane) can be effective.[5]

o Acid-Base Extraction: The acidic nature of the boronic acid group can be exploited. Dissolve
the crude product in an organic solvent and extract with a basic aqueous solution (e.g.,
NaOH). The boronic acid will move to the aqueous layer as its boronate salt. The aqueous
layer is then washed with an organic solvent to remove non-acidic impurities, followed by
acidification (e.g., with HCI) to precipitate the pure boronic acid, which can be collected by
filtration or extracted back into an organic solvent.[6]

o Chromatography: While standard silica gel chromatography can lead to decomposition, it
can be successful for some boronic acids, particularly when using a non-polar eluent system
or silica gel that has been pre-treated with boric acid.[6][7]
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General Synthesis Workflow
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A flowchart of the synthesis and purification process.

Key Applications in Research and Development

The unique steric and electronic properties of (2,4,6-Triisopropylphenyl)boronic acid make it

an indispensable tool in several areas of chemical science.

Suzuki-Miyaura Cross-Coupling Reactions
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This compound is prominently used in palladium-catalyzed Suzuki-Miyaura cross-coupling
reactions to form carbon-carbon bonds. The steric bulk of the triisopropylphenyl group is
particularly advantageous when coupling with other sterically demanding partners, a common
challenge in the synthesis of complex molecules. This reaction is a cornerstone in the creation
of pharmaceuticals, agrochemicals, and advanced materials.[2]

Drug Development and Medicinal Chemistry

Boronic acids are a privileged class of compounds in medicinal chemistry. The boron atom can
form reversible covalent bonds with active site residues (like serine) in enzymes, making
boronic acid derivatives potent enzyme inhibitors. Bortezomib, a proteasome inhibitor
containing a boronic acid moiety, is a successful example of an anticancer drug. The steric
hindrance provided by the 2,4,6-triisopropylphenyl group can be used to enhance selectivity
and modulate the pharmacokinetic properties of drug candidates.

Other Applications

o Material Science: It serves as a building block for advanced polymers and nanomaterials
where its structure can enhance thermal stability and mechanical strength.[1]

» Bioconjugation: The boronic acid functional group can be used to attach molecules to
surfaces or other biomolecules, which is vital for diagnostics and targeted drug delivery
systems.[1]

Experimental Protocols: Suzuki-Miyaura Coupling

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl
boronic acid.

Materials:

Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)

(2,4,6-Triisopropylphenyl)boronic acid (1.2 - 1.5 equiv)

Palladium Catalyst (e.g., Pd(PPhs)a4, 2-5 mol%)

Base (e.g., K2COs, K3POa, 2-3 equiv)
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e Degassed Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)
Procedure:

e Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, (2,4,6-
Triisopropylphenyl)boronic acid, palladium catalyst, and base.

 Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon).
Repeat this cycle three times to ensure an oxygen-free environment.

e Solvent Addition: Add the degassed solvent(s) via syringe.

o Reaction: Place the flask in a preheated oil bath (typically 80-110 °C) and stir the mixture
vigorously for the required time (monitored by TLC or LC-MS, typically 4-24 hours).

o Work-up:
o Cool the reaction to room temperature.
o Dilute the mixture with an organic solvent like ethyl acetate and water.
o Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
o Combine the organic layers, wash with brine, dry over anhydrous Na=SOa, and filter.

 Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by
flash column chromatography on silica gel to yield the desired biaryl compound.
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Catalytic Cycle of Suzuki-Miyaura Coupling
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The catalytic cycle for the Suzuki-Miyaura reaction.
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Role in Biological Sighaling and Enzyme Inhibition

Boronic acids are recognized as "transition-state analogue” inhibitors for serine proteases. The
boron atom is electrophilic and can be attacked by the nucleophilic hydroxyl group of a serine
residue in an enzyme's active site. This forms a stable, tetrahedral boronate adduct, mimicking
the transition state of peptide bond hydrolysis. This interaction effectively blocks the enzyme's

catalytic activity.

The steric bulk of the substituents on the phenyl ring, such as the isopropyl groups in (2,4,6-
Triisopropylphenyl)boronic acid, plays a critical role in determining the inhibitor's binding
affinity and selectivity for the target enzyme over other proteins.

Mechanism of Serine Protease Inhibition
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Boronic acid inhibition of a serine protease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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